molecular formula C13H13NS B13826275 2-(Cyclopentylidenemethyl)-1,3-benzothiazole

2-(Cyclopentylidenemethyl)-1,3-benzothiazole

Cat. No.: B13826275
M. Wt: 215.32 g/mol
InChI Key: BWKSOLMVLLWPJZ-UHFFFAOYSA-N
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Description

2-(Cyclopentylidenemethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylidenemethyl)-1,3-benzothiazole typically involves the condensation of cyclopentanone with 2-aminobenzothiazole under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylidenemethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-(Cyclopentylidenemethyl)-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylidenemethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylidenemethyl)-1,3-benzoxazole
  • 2-(Cyclopentylidenemethyl)-1,3-benzimidazole
  • 2-(Cyclopentylidenemethyl)-1,3-thiazole

Uniqueness

2-(Cyclopentylidenemethyl)-1,3-benzothiazole is unique due to the presence of both a benzene ring and a thiazole ring in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(cyclopentylidenemethyl)-1,3-benzothiazole

InChI

InChI=1S/C13H13NS/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h3-4,7-9H,1-2,5-6H2

InChI Key

BWKSOLMVLLWPJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=NC3=CC=CC=C3S2)C1

Origin of Product

United States

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